MK-8353 -

MK-8353

Catalog Number: EVT-8312736
CAS Number:
Molecular Formula: C37H41N9O3S
Molecular Weight: 691.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Key steps in the synthesis include:

  • The formation of key intermediates through reactions such as Suzuki coupling and hydrazinoimidate formation.
  • The introduction of functional groups that enhance binding affinity to the target ERK proteins.
  • The final coupling reactions that yield MK-8353 from its precursors, achieved using coupling agents like HATU and subsequent deprotection steps to yield the final compound in good purity .
Molecular Structure Analysis

MK-8353 features a complex molecular structure characterized by an indazole core linked to a pyrrolidine moiety. The molecular formula is C₁₅H₁₅N₃O₂S, and it has a molecular weight of approximately 299.36 g/mol.

The structural analysis reveals:

Chemical Reactions Analysis

MK-8353 undergoes several chemical reactions during its synthesis, including:

  • Suzuki Coupling: Utilized to form carbon-carbon bonds between aromatic rings and aliphatic chains.
  • Hydrazinoimidate Formation: A crucial step for creating the indazole core structure.
  • Deprotection Reactions: Essential for activating functional groups that are necessary for binding to ERK proteins.

These reactions are strategically designed to optimize yield and selectivity towards the desired product while minimizing by-products and waste .

Mechanism of Action

The mechanism of action of MK-8353 involves the selective inhibition of activated ERK1 and ERK2. By binding to the ATP-binding site of these kinases, MK-8353 disrupts their phosphorylation activities, leading to decreased signaling through pathways that promote cell proliferation and survival.

Key points about its mechanism include:

  • Binding Affinity: MK-8353 demonstrates high selectivity with IC50 values of 23.0 nM for ERK1 and 8.8 nM for ERK2.
  • Impact on Tumor Cells: In vitro studies show that MK-8353 effectively inhibits cell proliferation in various cancer cell lines with BRAF or RAS mutations, suggesting its potential utility in targeted cancer therapies .
Physical and Chemical Properties Analysis

MK-8353 exhibits several notable physical and chemical properties:

Analytical techniques such as high-performance liquid chromatography (HPLC) have been employed to assess purity and stability over time, ensuring consistent performance in biological assays .

Applications

MK-8353 has significant applications within scientific research and clinical settings:

  • Cancer Treatment: Primarily investigated for its efficacy against tumors with specific genetic mutations (BRAF and RAS), making it a candidate for personalized medicine approaches.
  • Pharmacodynamics Studies: Used to explore the dynamics of kinase inhibition and its downstream effects on cellular signaling pathways.
  • Preclinical Trials: Demonstrated promising results in early-phase clinical trials assessing safety, tolerability, pharmacokinetics, and antitumor activity .

Properties

Product Name

MK-8353

IUPAC Name

3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide

Molecular Formula

C37H41N9O3S

Molecular Weight

691.8 g/mol

InChI

InChI=1S/C37H41N9O3S/c1-24(2)49-32-12-9-28(20-38-32)34-30-19-29(10-11-31(30)41-42-34)40-36(48)37(50-4)15-18-45(22-37)21-33(47)46-16-13-26(14-17-46)25-5-7-27(8-6-25)35-39-23-44(3)43-35/h5-13,19-20,23-24H,14-18,21-22H2,1-4H3,(H,40,48)(H,41,42)

InChI Key

KPQQGHGDBBJGFA-UHFFFAOYSA-N

SMILES

CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)C4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)C4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.